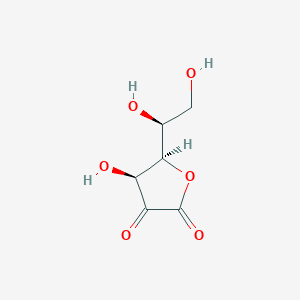

L-xylo-Hex-2-ulono-1,4-lactone

Description

Historical Perspectives on its Discovery and Significance as a Metabolic Intermediate

The journey to understanding L-ascorbic acid biosynthesis was a significant endeavor in 20th-century biochemistry. The identification of L-xylo-Hex-2-ulono-1,4-lactone as a key intermediate was a crucial step in elucidating this pathway. In 1959, Chatterjee and colleagues identified 2-keto-L-gulonolactone, another name for this compound, as an intermediate in the biosynthesis of L-ascorbic acid. enzyme-database.orgenzyme-database.org This discovery was pivotal as it clarified the final steps of the pathway in animals.

Subsequent research further solidified its role. Studies on rat liver homogenates demonstrated the conversion of L-gulono-γ-lactone into L-ascorbic acid, with this compound being the immediate, albeit unstable, product of the enzymatic oxidation. enzyme-database.orgenzyme-database.org The significance of this metabolic intermediate lies in its position as the direct precursor to L-ascorbic acid in the primary animal biosynthetic pathway, a pathway that is notably absent in humans and certain other species due to a non-functional gene for the required enzyme. wikipedia.orgcore.ac.uk

Hierarchical Classification within Carbohydrate and Lactone Chemistry

This compound is a molecule with a specific and descriptive name that places it precisely within the classification of organic compounds. Its nomenclature can be broken down to understand its structural features.

Carbohydrate Derivative: As a hexose (B10828440) derivative (containing six carbon atoms), it belongs to the broad class of carbohydrates. Specifically, it is a ketoaldonic acid derivative. evitachem.com

Lactone: The term 'lactone' indicates that it is a cyclic ester. This structure is formed by the intramolecular condensation between a carboxylic acid group and a hydroxyl group within the same molecule. evitachem.comebi.ac.uk In this case, it is a γ-lactone (gamma-lactone), meaning the ring is composed of five atoms (four carbons and one oxygen).

Keto Group: The prefix "ulono" and the descriptor "keto" signify the presence of a ketone functional group.

Stereochemistry: The "L-xylo" prefix defines the specific stereochemical configuration of the chiral centers in the molecule, distinguishing it from other possible stereoisomers.

The compound is formally derived from L-xylo-hex-2-ulonic acid through an intramolecular condensation between the carboxy group and the 4-hydroxy group. ebi.ac.uk

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | (4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |

| Molecular Formula | C₆H₈O₆ |

| Molecular Weight | 176.12 g/mol |

| PubChem CID | 439966 |

| ChEBI ID | CHEBI:73681 |

| KEGG ID | C03289 |

| Synonyms | 2-keto-L-gulonolactone, L-xylo-Hex-3-ulono-1,4-lactone, L-xylo-Hexulonolactone |

This table was generated using data from multiple sources. ebi.ac.ukkegg.jpvulcanchem.commodelseed.org

Overview of its Central Role in L-Ascorbic Acid Biosynthetic Pathways

This compound is the penultimate molecule in the primary biosynthetic pathway of L-ascorbic acid in many animals. wikipedia.org This pathway, often referred to as the "animal pathway," starts from D-glucose. The final and critical step is the oxidation of L-gulono-1,4-lactone.

This reaction is catalyzed by the enzyme L-gulonolactone oxidase (GULO) , a microsomal flavoprotein that uses FAD as a cofactor. enzyme-database.orgwikipedia.orgmdpi.com GULO facilitates the reaction of L-gulono-1,4-lactone with oxygen, producing this compound and hydrogen peroxide. enzyme-database.orgenzyme-database.orgwikipedia.org

Once formed, this compound is highly unstable and undergoes a spontaneous, non-enzymatic isomerization to form L-ascorbic acid. enzyme-database.orgenzyme-database.orgwikipedia.org This final rearrangement makes the GULO-catalyzed step the committed and terminal enzymatic reaction in this pathway.

It is important to note that this pathway is not universal. While prevalent in many mammals, it is non-functional in primates (including humans), guinea pigs, and some bats due to mutations in the GULO gene. wikipedia.orgfrontiersin.org In contrast, plants utilize different biosynthetic routes, with the primary one proceeding via L-galactose and L-galactono-1,4-lactone, catalyzed by L-galactonolactone dehydrogenase. nih.govfrontiersin.orgnih.gov However, alternative pathways have been proposed in plants, some of which may converge on L-gulono-1,4-lactone, suggesting a potential, albeit minor, role for its oxidase in some plant species or conditions. oup.comnih.govnih.gov

Table 2: Key Molecules in the Terminal Step of the Animal L-Ascorbic Acid Biosynthetic Pathway

| Molecule | Role | Enzyme |

|---|---|---|

| L-gulono-1,4-lactone | Substrate | L-gulonolactone oxidase (GULO) |

| **Oxygen (O₂) ** | Co-substrate | L-gulonolactone oxidase (GULO) |

| This compound | Product / Intermediate | - |

| **Hydrogen Peroxide (H₂O₂) ** | By-product | - |

| L-ascorbic acid | Final Product | (Spontaneous reaction) |

This table summarizes the reaction catalyzed by L-gulonolactone oxidase. enzyme-database.orgenzyme-database.orgwikipedia.orggenome.jp

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

(4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3+,5+/m0/s1 |

InChI Key |

KRGQEOSDQHTZMX-GDGKWOGESA-N |

SMILES |

C(C(C1C(C(=O)C(=O)O1)O)O)O |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@@H](C(=O)C(=O)O1)O)O)O |

Canonical SMILES |

C(C(C1C(C(=O)C(=O)O1)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Interconversions of L Xylo Hex 2 Ulono 1,4 Lactone

Mammalian L-Ascorbic Acid Biosynthesis Pathway

In mammals capable of synthesizing their own vitamin C, the pathway culminates in the liver where L-xylo-Hex-2-ulono-1,4-lactone is transiently formed.

Role as an Intermediate Derived from L-gulono-1,4-lactone

The immediate precursor to this compound is L-gulono-1,4-lactone. enzyme-database.orgqmul.ac.uk The synthesis of L-ascorbic acid in mammals begins with UDP-D-glucuronic acid, which is converted to L-gulonic acid and then cyclizes to form L-gulono-1,4-lactone. nih.gov This lactone then serves as the direct substrate for the final enzymatic step in the pathway.

Terminal Enzymatic Step Catalyzed by L-gulonolactone Oxidase (EC 1.1.3.8)

The conversion of L-gulono-1,4-lactone is catalyzed by the enzyme L-gulonolactone oxidase (GLO), a microsomal flavoprotein that utilizes FAD as a cofactor. enzyme-database.orgqmul.ac.ukwikipedia.org This enzyme oxidizes L-gulono-1,4-lactone at the C-3 position, using molecular oxygen as an electron acceptor, to produce this compound and hydrogen peroxide. enzyme-database.orgwikipedia.orgresearchgate.net The systematic name for this enzyme is L-gulono-1,4-lactone:oxygen 3-oxidoreductase. enzyme-database.orgqmul.ac.uk

Spontaneous Isomerization to L-Ascorbate

Following its enzymatic formation, this compound does not require any further enzymatic action to become L-ascorbic acid. enzyme-database.orgwikipedia.org It undergoes a spontaneous isomerization, a chemical rearrangement, to form the stable and biologically active L-ascorbate. enzyme-database.orgqmul.ac.ukwikipedia.org This spontaneous conversion is a key feature of the terminal stage of vitamin C synthesis in animals.

The reaction is: this compound → L-ascorbate enzyme-database.orgqmul.ac.uk

Genetic Basis of L-gulonolactone Oxidase Inactivity in Specific Mammalian Lineages

A significant number of mammals, including humans, other primates (haplorrhines), guinea pigs, and some bat species, are unable to synthesize their own vitamin C. wikipedia.orgevolutionnews.orgoup.com This inability is due to the genetic inactivation of the L-gulonolactone oxidase (GULO) gene. evolutionnews.orgcore.ac.uk The GULO gene in these species has accumulated numerous mutations over time, rendering it a non-functional pseudogene. wikipedia.orgevolutionnews.org

For instance, a comparison of the human GULO pseudogene with the functional rat GULO gene reveals that several exons are missing in the human version. evolutionnews.org Specifically, regions corresponding to exons I to VI and exon XI are absent in the human GULO pseudogene. evolutionnews.org Similar mutational patterns, including deletions and the presence of premature stop codons, have been identified in the GULO pseudogenes of chimpanzees, orangutans, and macaques. evolutionnews.org The loss of GULO activity occurred independently in different evolutionary lineages, such as in primates and guinea pigs. wikipedia.orgoup.com

| Species with Inactive GULO | Key Genetic Features |

| Humans | Missing exons I-VI and XI, single nucleotide insertion, two single nucleotide deletions, one triple nucleotide deletion, and additional stop codons. evolutionnews.org |

| Chimpanzees, Orangutans, Macaques | Similar mutations to the human GULO pseudogene, including identical base deletions. evolutionnews.org |

| Guinea Pigs | Possess a highly mutated GULO gene; lacks exon 5. oup.com |

| Some Bat Species (e.g., Pteropus) | Loss of GULO activity has occurred. evolutionnews.org |

Plant L-Ascorbic Acid Biosynthesis Pathways Converging on Related Lactones

Plants are a primary source of vitamin C for humans and synthesize it through several alternative pathways, which differ from the primary mammalian pathway. researchgate.netcabidigitallibrary.org These pathways converge on the formation of lactone precursors to L-ascorbic acid.

Relationship to L-gulose, L-galactose, D-galacturonate, and Myo-inositol Pathways

Plants utilize at least four distinct pathways for L-ascorbic acid biosynthesis, starting from precursors such as D-mannose/L-galactose, L-gulose, D-galacturonate, and myo-inositol. researchgate.netoup.comnih.gov

The D-mannose/L-galactose pathway (also known as the Smirnoff-Wheeler pathway) is the most well-characterized route and leads to the formation of L-galactono-1,4-lactone, which is then oxidized to L-ascorbic acid. cabidigitallibrary.orgoup.com

The L-gulose pathway and the myo-inositol pathway are proposed to converge on the formation of L-gulono-1,4-lactone, the same substrate used in the final step of the animal pathway. oup.comnih.gov This L-gulono-1,4-lactone is then oxidized to L-ascorbic acid, presumably via this compound as an intermediate, although the final steps in these plant pathways are still being fully elucidated.

The D-galacturonate pathway , which utilizes components of the cell wall pectin, leads to L-galactono-1,4-lactone. researchgate.netoup.com

While this compound is the direct product of L-gulonolactone oxidase in the pathways that proceed through L-gulono-1,4-lactone, the various plant biosynthetic routes highlight a network of related lactone precursors that ultimately yield L-ascorbic acid.

| Plant Biosynthesis Precursor | Key Intermediate Lactone |

| D-Mannose/L-Galactose | L-Galactono-1,4-lactone |

| L-Gulose | L-Gulono-1,4-lactone |

| D-Galacturonate | L-Galactono-1,4-lactone |

| Myo-inositol | L-Gulono-1,4-lactone |

Functional Analogs and Precursors in Diverse Plant Species

In plants, the primary route for L-ascorbic acid (AsA) biosynthesis is the D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway. mdpi.comfrontiersin.orgcsic.es This pathway utilizes different precursors and functional analogs compared to the direct pathway involving this compound.

The main precursors in the plant pathway are GDP-D-mannose and GDP-L-galactose. frontiersin.orgcsic.es These sugar nucleotides are also essential for the synthesis of cell wall polysaccharides and for protein glycosylation, creating a crucial link between primary and secondary metabolism. nih.govnih.gov The first committed step in the plant AsA pathway is the conversion of GDP-L-galactose to L-galactose-1-phosphate, a reaction catalyzed by the enzyme GDP-L-galactose phosphorylase (GGP), also known as VTC2. nih.govoup.com

A key functional analog to this compound in plants is L-galactono-1,4-lactone . This compound is the immediate precursor to L-ascorbic acid in the Smirnoff-Wheeler pathway. mdpi.comcore.ac.uk It is synthesized from L-galactose by the enzyme L-galactose dehydrogenase and is subsequently oxidized to AsA by L-galactono-1,4-lactone dehydrogenase (GLDH), which is located in the inner mitochondrial membrane. nih.govoup.com

While the D-mannose/L-galactose pathway is the dominant route, alternative pathways have been proposed in plants, which may become significant under specific conditions or in certain species. These include:

The L-gulose pathway: This pathway involves the epimerization of GDP-D-mannose to GDP-L-gulose. mdpi.comnih.gov L-gulose can then be converted to L-gulono-1,4-lactone, the same precursor used in the animal pathway, which is then oxidized to ascorbic acid. mdpi.comuniprot.org

The D-galacturonate pathway: First identified in strawberry fruits, this pathway utilizes D-galacturonate, a component of cell wall pectin, which is converted to L-galactonic acid and then to L-galactono-1,4-lactone. mdpi.comoup.com

The myo-inositol pathway: In this proposed route, myo-inositol is oxidized to D-glucuronic acid, which can then enter the ascorbic acid biosynthetic pathway. core.ac.ukmdpi.com

These alternative pathways highlight the metabolic flexibility of plants in producing the vital antioxidant, ascorbic acid.

Regulatory Mechanisms Governing Biosynthesis

The biosynthesis of ascorbic acid and its precursors is tightly regulated at multiple levels to ensure that its production meets the plant's metabolic demands and responds to environmental cues.

Transcriptional and Post-transcriptional Control of Associated Enzymes

The expression of genes encoding the biosynthetic enzymes of the D-mannose/L-galactose pathway is under complex transcriptional control. Various environmental and developmental signals, such as light, hormones, and stress, modulate the transcription of these genes. mdpi.comfrontiersin.org For instance, high light conditions induce the expression of GGP and GLDH. frontiersin.org Several transcription factors have been identified that act as either activators or repressors of these genes. frontiersin.org An F-box protein, AMR1, has been shown to negatively regulate the transcription of several pathway genes, including GMP, GME, GGP1, GPP, L-GalDH, and L-GalLDH. mdpi.com

Post-transcriptional regulation also plays a crucial role. A significant mechanism is the control of GGP translation through a conserved upstream open reading frame (uORF) in its 5'-untranslated region. biorxiv.orgoup.com This uORF can stall ribosomes, thereby repressing the translation of the main GGP coding sequence. oup.comoup.com This mechanism is thought to be involved in the feedback regulation of AsA synthesis. oup.com Alternative splicing of the transcripts of biosynthetic genes has also been suggested as a potential regulatory mechanism. frontiersin.org

Allosteric Regulation and Feedback Inhibition in Metabolic Networks

Feedback inhibition is a key biochemical strategy to regulate the flux through the ascorbic acid biosynthetic pathway. Elevated levels of L-ascorbic acid can inhibit the activity of several enzymes in the pathway. frontiersin.org There are reports of feedback inhibition of phosphomannose isomerase (PMI) and GDP-D-mannose-3',5'-epimerase (GME) by AsA. oup.combiorxiv.org

The enzyme L-galactose dehydrogenase (L-GalDH) has also been reported to be subject to feedback inhibition by ascorbic acid, which acts as a competitive inhibitor. nih.gov However, some studies suggest this inhibition might be an artifact of in vitro assays and may not be significant under physiological pH conditions. oup.com

Interestingly, GDP-L-galactose phosphorylase (GGP), the rate-limiting enzyme, does not appear to be inhibited by L-ascorbate, L-galactose, or L-galactono-1,4-lactone at the protein level. nih.govuniprot.org Instead, feedback regulation of GGP occurs at the translational level via the uORF mechanism mentioned previously. biorxiv.orgnih.gov This multi-layered regulation, combining transcriptional, post-transcriptional, and allosteric controls, allows plants to finely tune the synthesis of ascorbic acid in response to their physiological needs.

Enzymology of L Xylo Hex 2 Ulono 1,4 Lactone Metabolism

L-gulonolactone Oxidase (EC 1.1.3.8)

L-gulonolactone oxidase (GULO) is a key enzyme in the vitamin C biosynthetic pathway in most vertebrates. wikipedia.orgnih.gov It facilitates the final step in this pathway, the oxidation of L-gulono-1,4-lactone. mdpi.comnih.gov This microsomal flavoprotein is notably absent or non-functional in a few species, including humans, other primates, and guinea pigs, necessitating their dietary intake of vitamin C. bionity.comwikipedia.org

Flavin Adenine (B156593) Dinucleotide (FAD) as a Cofactor

Flavin adenine dinucleotide (FAD) is an essential cofactor for the catalytic activity of L-gulonolactone oxidase. bionity.comwikipedia.org Animal GULOs are known to be microsomal enzymes that utilize FAD in the reaction where L-gulono-1,4-lactone interacts with oxygen, which acts as an electron acceptor, to produce hydrogen peroxide and L-ascorbate. nih.govmdpi.com The flavin component is crucial for the catalytic function of many aldonolactone oxidoreductases. mdpi.com Flavin-containing reactions typically occur in two main phases: a reductive phase where the substrate reduces the flavin, and an oxidative phase where the flavin is reoxidized by an electron acceptor like oxygen. mdpi.com

In many flavoprotein aldonolactone oxidoreductases, a covalent bond between a C-terminal histidine residue and the FAD cofactor is observed, with an N-terminal histidine facilitating this linkage. mdpi.com This covalent attachment is believed to enhance the enzyme's redox capabilities, improve cofactor binding and protein stability, and prevent unwanted modifications to the flavin. mdpi.com The importance of the FAD-binding region is highlighted by the loss of GULO activity in some bat species due to mutations in this area. mdpi.com

Substrate Specificity and Binding Characteristics

L-gulonolactone oxidase exhibits a degree of substrate specificity. While its primary substrate is L-gulono-1,4-lactone, research has shown that the rat enzyme can also utilize L-galactono-1,4-lactone (L-GalL). wikipedia.orgnih.gov This contrasts with plant L-galactono-1,4-lactone dehydrogenases (GLDHs), which are highly specific for L-GalL and show limited to no activity with L-gulono-1,4-lactone. nih.gov

The GULO enzyme is part of the aldonolactone oxidoreductase (AlOR) family and possesses two conserved domains: an N-terminal FAD-binding region and a C-terminal HWXK motif, which is also capable of binding the flavin cofactor. nih.govmdpi.comnih.gov The binding of the flavin cofactor to the HWXK motif at the C-terminus has been suggested to be sufficient for the formation of the enzyme's active site. mdpi.com

Catalytic Mechanism and Reaction Kinetics

The catalytic mechanism of L-gulonolactone oxidase involves the oxidation of L-gulono-1,4-lactone using molecular oxygen as an electron acceptor. nih.govmdpi.commdpi.com This reaction yields L-xylo-hex-2-ulono-1,4-lactone and hydrogen peroxide. bionity.comwikipedia.org The this compound then undergoes spontaneous isomerization to form L-ascorbic acid. genome.jpenzyme-database.orgwikipedia.org

Kinetic studies on recombinant rat L-gulonolactone oxidase have provided insights into its efficiency. At low substrate concentrations, the Michaelis constant (Km) values for the full-length GULO (fGULO) and its C-terminal catalytic domain (cGULO) produced in E. coli were determined to be 53.5 ± 5 µM and 42 ± 6.3 µM, respectively. mdpi.com The optimal pH for the activity of recombinant full-length rat GULO was found to be 7.0, while the C-terminal domain exhibited optimal activity at a pH of 6.5. mdpi.com The enzyme's activity diminishes at higher pH values due to the hydrolysis of the lactone substrate. mdpi.com

Expression and Characterization of Recombinant L-gulonolactone Oxidase

Recombinant L-gulonolactone oxidase has been successfully produced in various expression systems, including Escherichia coli and insect cells. mdpi.commdpi.com This has enabled detailed characterization of the enzyme's properties. Studies have compared the activity of the full-length rat GULO with its C-terminal catalytic domain when produced in E. coli. mdpi.com Both forms were found to be biologically active. mdpi.com

The production of recombinant GULO in insect cells using a baculovirus system has yielded both the holo- and apo-forms of the enzyme. mdpi.com The apo-form, lacking the FAD cofactor, could be non-covalently reconstituted by the external addition of FAD, resulting in enzymatic activity comparable to the covalently bound holo-form. mdpi.com

| Property | Full-length rat GULO (fGULO) | C-terminal rat GULO (cGULO) |

| Expression System | E. coli | E. coli |

| Optimal pH | 7.0 | 6.5 |

| Optimal Temperature | 40 °C | 30 °C |

| Km (for L-gulonolactone) | 53.5 ± 5 µM | 42 ± 6.3 µM |

| Data derived from studies on recombinant rat GULO expressed in E. coli. mdpi.com |

Comparison with Related Aldonolactone Oxidoreductases

L-gulonolactone oxidase belongs to a broader family of sugar-1,4-lactone oxidases, which also includes the yeast enzyme D-arabinono-1,4-lactone oxidase (ALO). wikipedia.org This family is a subfamily of the larger group of sugar-1,4-lactone oxidases that also encompasses bacterial L-gulono-1,4-lactone dehydrogenase and plant galactonolactone (B1212098) dehydrogenase. wikipedia.org All these enzymes play a role in some form of vitamin C synthesis. wikipedia.org

While animal GULOs are typically oxidases that use oxygen as an electron acceptor, they can also exhibit dehydrogenase-like activity with artificial electron acceptors. mdpi.com In contrast, plant L-galactono-1,4-lactone dehydrogenases (GalDHs) are exclusively dehydrogenases that utilize cytochrome c as an electron acceptor. mdpi.comgoogle.com The mycobacterial L-gulono-1,4-lactone dehydrogenase is specific for L-gulono-1,4-lactone and does not act on L-galactono-1,4-lactone. google.com

Other Enzymes Involved in Upstream and Downstream Conversions

The formation of L-gulono-1,4-lactone, the substrate for L-gulonolactone oxidase, involves a series of enzymatic steps. In vertebrates, the biosynthesis of ascorbic acid begins with UDP-glucuronic acid. nih.gov This is converted to L-gulonic acid, which is then transformed into L-gulono-1,4-lactone. frontiersin.org An enzyme that can facilitate this lactonization is gluconolactonase. frontiersin.org

Downstream of L-gulonolactone oxidase, the product this compound spontaneously isomerizes to L-ascorbic acid without the need for an enzyme. genome.jpenzyme-database.orgwikipedia.org In the context of pentose (B10789219) and glucuronate interconversions, the enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the hydrolysis of D-xylono-1,4-lactone to D-xylonate, though this is a separate pathway. wikipedia.org

Advanced Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic Synthesis Approaches to L-xylo-Hex-2-ulono-1,4-lactone and Analogues

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful approach to producing this compound and its analogues with high efficiency and selectivity. A prominent industrial method involves a two-stage fermentation process. In the first stage, a microorganism such as Gluconobacter oxydans oxidizes a starting material like D-sorbitol to L-sorbose. This is followed by a second fermentation step using a co-culture, typically of Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium or Bacillus cereus, to convert L-sorbose into 2-keto-L-gulonic acid. plos.orgplos.org The final step involves a chemical process of acid-catalyzed lactonization to yield the target molecule.

The synergy between the co-cultured microorganisms is a subject of intense study. Bacillus species are known to stimulate the growth of K. vulgare and its synthesis of 2-KGA by exchanging essential metabolites like amino acids and purines. plos.orgplos.org Research into the metabolic pathways of these bacteria aims to improve the yield and sustainability of Vitamin C synthesis, reducing the reliance on purely chemical methods.

Alternative chemoenzymatic strategies have also been explored. One hybrid approach involves the chemical synthesis of D-gulonic acid followed by enzymatic lactonization using gulonolactonase (GNL). For instance, GNL from Arabidopsis has been shown to achieve a 98% lactonization efficiency under mild conditions (pH 6.0, 25°C). Glycosynthases, which are engineered enzymes, represent another frontier, enabling the ligation of activated oligosaccharide donors to create complex structures, a technique that could be adapted for producing analogues. mpg.de

| Method | Key Organism(s) / Enzyme | Starting Material | Intermediate | Product | Key Features |

| Two-Stage Fermentation | G. oxydans, K. vulgare, B. megaterium | D-Sorbitol | L-Sorbose | 2-Keto-L-gulonic acid | Industrial standard; relies on microbial co-culture synergy. plos.org |

| Mixed Culture Fermentation | Acetobacter/Gluconobacter + Brevibacterium/Corynebacterium | D-Glucose | 2,5-Diketo-D-gluconic acid | 2-Keto-L-gulonic acid | Co-existing microorganisms perform sequential conversions. wipo.int |

| Hybrid Synthesis | Gulonolactonase (GNL) | D-Gulonic acid | - | D-Gulono-1,4-lactone | High enzymatic lactonization efficiency (98%). |

Stereoselective Chemical Synthesis Routes for Related Hexono-1,4-lactones

The stereocontrolled synthesis of hexono-1,4-lactones is of significant interest due to the prevalence of this structural motif in biologically active natural products. While the industrial production of this compound relies on fermentation, laboratory-scale stereoselective chemical syntheses provide access to a wider range of analogues for research purposes.

These methods provide a robust platform for creating a diverse molecular scaffold, enabling the synthesis of various derivatives in a stereo- and regio-selective manner. acs.orgresearchgate.net

| Starting Material | Key Reaction Type | Product Class | Stereochemical Control |

| L-Galactono-1,4-lactone | Multi-step chemical conversion | 2,3-Dideoxy-L-threo-hexono-1,4-lactone | Stereospecific synthesis. acs.org |

| D-Glucose derivative (d-erythrosyl 1,5-lactone) | Stereoselective Michael Addition | 2,6-Dideoxy-4-functionalized-d-ribono-hexono-1,4-lactone | Complete facial selectivity due to steric hindrance. nih.govacs.org |

| D-Lyxose | Bromine oxidation, lactonization | D-Lyxono-1,4-lactone | Classical method yielding γ- and δ-lactones. mdpi.com |

Preparation of Isotopically Labeled Analogues for Metabolic Flux Analysis

Isotopically labeled compounds are indispensable tools for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. medchemexpress.com By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can trace the path of the atoms through metabolic networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The preparation of isotopically labeled this compound or its precursors is crucial for studying the dynamics of Vitamin C biosynthesis and related pathways. For instance, ¹³C-labeled glucose can be used as a carbon source in fermentation cultures of organisms like Gluconobacter oxydans. mdpi.com Analysis of the labeling patterns in the resulting metabolites and amino acids allows for the detailed mapping of intracellular fluxes, such as the relative activities of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner–Doudoroff pathway (EDP). mdpi.com

This approach provides deep insights into microbial metabolism, helping to identify bottlenecks and optimize conditions for maximizing the production of 2-KGA. researcher.life MFA has been used to study the metabolism of Ketogulonicigenium vulgare and the complex metabolic interactions in its co-cultures, revealing auxotrophies and the exchange of essential nutrients. plos.org

| Isotope Tracer | Analytical Technique | Application | Key Finding |

| ¹³C-labeled Glucose | GC-MS, LC-MS | Metabolic Flux Analysis (MFA) in G. oxydans | Elucidates activity of Pentose Phosphate and Entner–Doudoroff pathways. mdpi.com |

| ¹³C or ²H-labeled 2-KGA | MS, NMR | Tracing sugar metabolism pathways | Provides insights into metabolic flux and pathway dynamics in microbial fermentation. |

| ¹³C-labeled precursors | MFA | Quantifying intracellular fluxes in Mtb-infected macrophages | Revealed reprogramming of glycolytic and amino acid fluxes upon infection. researcher.life |

Derivatization for Spectroscopic Characterization and Mechanistic Studies

The analysis of polar, non-volatile compounds like this compound and its acid form by techniques such as gas chromatography-mass spectrometry (GC-MS) often requires chemical derivatization. This process converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection sensitivity.

A common and effective method is a two-stage derivatization process. plos.orgplos.org The first step involves methoximation, where a reagent like methoxamine (B1676408) hydrochloride in pyridine (B92270) is used to react with the carbonyl (keto) groups. plos.orgplos.org This prevents the formation of multiple tautomers (enol forms) under thermal conditions, which would otherwise lead to broad or multiple chromatographic peaks. The second step is trimethylsilylation, using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). plos.org This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the molecule. plos.orgmdpi.com

This derivatization strategy has been successfully applied in metabolomic studies of the co-cultures used in 2-KGA production, allowing for the simultaneous analysis of organic acids, amino acids, and sugars. plos.org For enantioselective analysis, chiral derivatizing agents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used to separate enantiomers (mirror-image isomers) chromatographically, which is crucial for studying stereospecific biological processes. biorxiv.org

| Derivatization Technique | Reagent(s) | Target Functional Group(s) | Analytical Purpose |

| Two-Stage Derivatization | 1. Methoxamine hydrochloride2. MSTFA | 1. Carbonyl (keto)2. Hydroxyl, Carboxyl | GC-MS analysis of metabolites; increases volatility and thermal stability. plos.orgplos.org |

| Silylation | Trimethylsilyl (TMS) reagents | Hydroxyl, Carboxyl | GC-MS analysis of organic acids, alcohols; increases volatility. mdpi.com |

| Chiral Derivatization | Diacetyl-L-tartaric anhydride (DATAN) | Hydroxyl, Amino | LC-MS separation and quantification of enantiomers. biorxiv.org |

Mechanistic Investigations of Biological Functions

Role as an Obligate Intermediate in Primary Metabolic Flux

The primary and most well-documented role of L-xylo-Hex-2-ulono-1,4-lactone is as an obligate and final intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in animals. enzyme-database.org This metabolic pathway concludes with the oxidation of L-gulono-1,4-lactone by the enzyme L-gulonolactone oxidase (GULO, EC 1.1.3.8). nih.govnih.gov This reaction directly produces this compound, which then undergoes a spontaneous, non-enzymatic isomerization to form L-ascorbic acid. enzyme-database.org

The reaction sequence is as follows:

L-gulono-1,4-lactone + O₂ → this compound + H₂O₂ (Catalyzed by L-gulonolactone oxidase) enzyme-database.org

This compound → L-ascorbic acid (Spontaneous isomerization) enzyme-database.org

This terminal step is a critical flux point in cofactor biosynthesis. uniprot.orguniprot.org In animals capable of synthesizing their own vitamin C, such as rats, the GULO enzyme is located in the microsomal membrane of the endoplasmic reticulum. nih.govuniprot.orgwikipedia.org The entire pathway originates from UDP-D-glucuronic acid. nih.gov However, this capacity has been lost in certain mammals, including humans and other primates, due to mutations in the GULO gene, making L-ascorbic acid an essential dietary nutrient (vitamin) for these species. frontiersin.org

In plants, the primary route to L-ascorbic acid is the Smirnoff-Wheeler pathway, which proceeds via L-galactono-1,4-lactone. oup.com However, alternative pathways exist, including routes through L-gulose and myo-inositol, which converge on L-gulono-1,4-lactone as a precursor. nih.gov This indicates that the formation of this compound is also a relevant, though perhaps less dominant, step in plant ascorbate (B8700270) synthesis. nih.gov The presence and activity of L-gulonolactone oxidase-like (GulLO) enzymes in plants like Arabidopsis thaliana support the existence of this pathway. nih.govunimi.it

| Enzyme | Substrate | Product | Organism Group | Cellular Location |

| L-gulonolactone oxidase (GULO) | L-gulono-1,4-lactone | This compound | Animals | Endoplasmic Reticulum (Microsome) |

| L-gulonolactone oxidase-like (GulLO) | L-gulono-1,4-lactone | This compound | Plants | (Varies by isoform) |

| L-galactono-1,4-lactone dehydrogenase (GLDH) | L-galactono-1,4-lactone | L-ascorbic acid | Plants | Mitochondria |

| This table summarizes the key enzymes in the final steps of ascorbate biosynthesis discussed in the text. |

Contributions to Redox Homeostasis within Cellular Compartments

The contribution of this compound to cellular redox homeostasis is intrinsically linked to its role as the immediate precursor to L-ascorbic acid. L-ascorbic acid is one of the most significant water-soluble antioxidants in both plants and animals, playing a central role in protecting cells from damage by reactive oxygen species (ROS). frontiersin.orgmdpi.com

Intercellular and Intracellular Transport Mechanisms of this compound and its Precursors

Direct transport mechanisms for this compound itself are not well-characterized, likely due to its transient nature as it spontaneously isomerizes to ascorbate. enzyme-database.org Therefore, understanding its transport relies on the localization of its synthesis and the transport of its precursors and final product, L-ascorbic acid.

Intracellular Localization:

In animals, the synthesis of this compound occurs at the endoplasmic reticulum membrane (microsomes), where L-gulonolactone oxidase is located. nih.govuniprot.orguniprot.org This positions its production within a key cellular signaling and protein synthesis hub.

In plants, the main ascorbate synthesis pathway concludes in the mitochondria, where L-galactono-1,4-lactone dehydrogenase (GLDH) is found on the inner membrane. oup.comnih.govd-nb.info Plant L-gulonolactone oxidase-like (GulLO) enzymes, which would produce this compound, have varied predicted locations, with some potentially entering the secretory pathway. frontiersin.org

Transport of Precursors and Products:

The transport of L-ascorbic acid itself is well-studied, involving sodium-dependent vitamin C transporters (SVCTs) for the reduced form (ascorbate) and glucose transporters (GLUTs) for the oxidized form (dehydroascorbic acid). wikipedia.orgacs.orgmdpi.com

The transport of precursor lactones like L-gulono-1,4-lactone and L-galactono-1,4-lactone into the relevant organelles is less clear. However, the enzymes' locations imply that these precursors must be available in the cytosol to be imported into mitochondria (in plants) or must be accessible to the ER-bound enzyme (in animals). In Arabidopsis, the final conversion of L-galactono-1,4-lactone to ascorbate occurs in the mitochondria, while the preceding steps from D-glucose occur in the cytosol, necessitating transport of the lactone across the mitochondrial membrane. tandfonline.com

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating L-xylo-Hex-2-ulono-1,4-lactone from related compounds and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the routine analysis and quantification of this compound (also referred to by its acid form, 2-keto-L-gulonic acid or 2-KLG) in samples such as fermentation broths. nih.govresearchgate.net The technique offers rapid and simple separation from other structurally similar aldonic and ketoaldonic acids. nih.gov

Various HPLC methods have been developed, employing different stationary and mobile phases to achieve optimal separation and quantification. A common approach involves using an Aminex HPX-87H column with dilute sulfuric acid as the eluent. nih.gov Another established method utilizes a shim-pack CLC-NH2 column with an ammonium dihydrogen phosphate (B84403) solution as the mobile phase, allowing for the simultaneous determination of 2-KLG and its stereoisomer, 2-keto-D-gluconic acid (2-KDG), in under 20 minutes. researchgate.netmdpi.org Detection is typically performed using a UV detector at a wavelength of 210 nm, where the keto-acid functional group exhibits strong absorbance. mdpi.org The validity of these methods is confirmed through parameters such as linearity, accuracy, and precision over specified concentration ranges. researchgate.netmdpi.org

Table 1: Examples of HPLC Methods for 2-keto-L-gulonic acid (2-KLG) Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Aminex anion exchange nih.gov | Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) researchgate.netmdpi.org |

| Mobile Phase | Ammonium formate or potassium phosphate nih.gov | 0.015 mol/L Ammonium dihydrogen phosphate (pH 4.1) researchgate.netmdpi.org |

| Flow Rate | Not specified | 1 mL/min researchgate.netmdpi.org |

| Detector | Not specified | UV absorbance at 210 nm researchgate.netmdpi.org |

| Elution Time | Not specified | < 19.0 min researchgate.netmdpi.org |

| Linear Range | Not specified | 10 to 600 µg/mL researchgate.netmdpi.org |

| Limit of Detection (LOD) | Not specified | 2.7 µg/mL mdpi.org |

| Limit of Quantitation (LOQ) | Not specified | 7.8 µg/mL mdpi.org |

| Resolution (Rs) | Not specified | 3.28 (between 2-KLG and 2-KDG) mdpi.org |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful complementary technique to HPLC for the analysis of this compound. It offers high sensitivity and selectivity, permitting both qualitative and quantitative analysis of nanogram quantities of the compound, even within complex biological media. nih.gov GC-MS is particularly valuable for confirming results obtained by HPLC and is a cornerstone of metabolomic studies, which aim to profile a wide range of small-molecule metabolites in a biological system. nih.govnih.govnih.gov

Metabolomic profiling using GC-MS can help differentiate between biological samples based on their metabolic fingerprints. ufl.edu For instance, GC-MS-based metabolomics has been successfully applied to distinguish between citrus varieties and to characterize metabolic changes in plants following biotic or abiotic stress. ufl.edu In the context of this compound, which is a key metabolite in biosynthetic pathways, GC-MS can be used to monitor its levels and those of related precursors and byproducts, providing a comprehensive overview of the metabolic state. nih.gov Prior to analysis, non-volatile compounds like this compound require chemical derivatization to increase their volatility for separation in the gas phase. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound due to its exceptional sensitivity and specificity. rsc.org When coupled with liquid chromatography, it provides a powerful platform for both quantification and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry, resulting in a highly sensitive and selective method for quantifying compounds in complex mixtures. rsc.org This technique is particularly advantageous for analyzing biological samples where the concentration of the analyte may be very low. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the compound is first separated by LC and then ionized, often using electrospray ionization (ESI). The resulting precursor ion, which corresponds to the molecular weight of the analyte, is selected and fragmented to produce characteristic product ions. For L-ascorbic acid, a closely related compound, a precursor ion with a mass/charge ratio (m/z) of 175.05 is often used, which fragments into product ions at m/z 114.85 and 86.85. google.com A similar approach can be applied to this compound (monoisotopic mass: 176.032 g/mol ), allowing for its unambiguous detection and quantification. ebi.ac.uk The method's high specificity minimizes interference from matrix components, making it suitable for analyzing samples like plasma or fermentation broth. researchgate.netnih.gov

Table 2: Illustrative LC-MS/MS Parameters for a Related Compound (L-Ascorbic Acid)

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Ion ESI google.com |

| Precursor Ion (Q1) | m/z 175.05 ± 0.50 google.com |

| Product Ion 1 (Q3) | m/z 114.85 ± 0.50 google.com |

| Product Ion 2 (Q3) | m/z 86.85 ± 0.50 google.com |

| Internal Standard | 13C6-L-ascorbic acid google.com |

| IS Precursor Ion (Q1) | m/z 181.10 ± 0.50 google.com |

| IS Product Ion (Q3) | m/z 119.10 ± 0.50 google.com |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its structure. This capability is vital when analyzing complex mixtures where multiple compounds may have the same nominal mass. Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.gov

For instance, the analysis of related compounds has been performed using Liquid Chromatography-Ion Trap Time-of-Flight Mass Spectrometry (LCMS-IT-TOF). nih.gov The use of HRMS in conjunction with tandem mass spectrometry (MSn) allows for detailed fragmentation studies. researchgate.net By analyzing the fragmentation patterns and the exact masses of the resulting product ions, researchers can deduce the structure of the parent molecule and confidently identify it within a complex extract. researchgate.net This approach is invaluable for the dereplication of natural product extracts and for the structural confirmation of key metabolites like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing critical information on the connectivity, conformation, and stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a comprehensive analysis.

1D NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental structural information. The chemical shifts in a ¹³C NMR spectrum can help identify the types of carbon atoms present (e.g., carbonyl, hydroxyl-bearing carbons). researchgate.net For example, in xylo-oligosaccharides, the chemical shifts of C-1 and C-5 signals are diagnostic for specific linkages. researchgate.net The ¹H NMR spectrum provides details on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. spectrabase.com

For a more in-depth stereochemical analysis, 2D NMR techniques such as Correlation Spectroscopy (COSY) are essential. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the mapping of the proton connectivity throughout the molecule's carbon skeleton. This information is instrumental in confirming the relative stereochemistry of the chiral centers within the this compound molecule. By analyzing coupling constants and through-space correlations (via Nuclear Overhauser Effect Spectroscopy, NOESY), the preferred conformation of the lactone ring in solution can also be determined.

Spectrophotometric and Fluorometric Enzymatic Assays

The quantitative analysis of this compound, a key intermediate in the biosynthesis of vitamin C, is crucial for monitoring fermentation processes and for research in metabolic engineering. mdpi.org Spectrophotometric and fluorometric enzymatic assays offer sensitive and specific methods for its determination.

Fluorometric enzymatic assays provide an even more sensitive alternative. A notable example is a high-throughput screening method developed for strains overproducing 2-keto-L-gulonic acid. nih.gov This assay is based on the enzymatic reduction of 2-keto-L-gulonic acid by a specific 2-KLG reductase, a reaction that consumes reduced nicotinamide adenine (B156593) dinucleotide (NADH). The decrease in the natural fluorescence of NADH, measured at an excitation wavelength of 340 nm, is directly proportional to the concentration of 2-keto-L-gulonic acid in the sample. nih.gov This method is particularly advantageous for its high specificity and speed, allowing for the rapid screening of a large number of samples. nih.gov

The reaction kinetics of 2-KLG reductases are fundamental to these assays. One unit of 2-KLG reductase activity is defined as the amount of enzyme that degrades 1 μM of NADH in one minute at 37°C and a pH of 7.0. nih.gov The reaction mixture for such an assay typically contains a buffer (e.g., 50 mM phosphate buffer), NADH or NADPH, the substrate (2-keto-L-gulonic acid), and the purified 2-KLG reductase. nih.gov

Enzymatic Assay Parameters for 2-Keto-L-gulonic Acid

| Parameter | Spectrophotometric Assay | Fluorometric Assay |

|---|---|---|

| Principle | Change in absorbance upon enzymatic reaction | Decrease in NADH fluorescence upon enzymatic reduction of 2-KLG |

| Enzyme | Specific oxidoreductases | 2-KLG Reductase |

| Monitored Substance | Chromogenic product or substrate | NADH |

| Wavelength | Typically visible range (e.g., 210 nm in UV for HPLC detection) mdpi.org | Excitation: 340 nm |

| Key Advantage | Cost-effective and simple | High sensitivity and specificity nih.gov |

Application in Metabolomics Research for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for elucidating metabolic pathways. While specific metabolomics studies focusing exclusively on this compound are not extensively documented, its central role in the biosynthesis of ascorbic acid (vitamin C) makes it a key metabolite of interest in broader metabolomic analyses of this pathway. nih.govrepec.org

The biosynthesis of vitamin C occurs through different pathways in various organisms. In animals, the pathway proceeds from D-glucose via D-glucuronic acid and L-gulono-1,4-lactone. researchgate.net In higher plants, a major pathway involves the conversion of D-mannose and L-galactose to L-galactono-1,4-lactone. nih.govrepec.org Notably, L-gulono-1,4-lactone, a related compound, has been detected in plant extracts, and its external application can increase vitamin C content, suggesting the presence of alternative or interconnected pathways. researchgate.net

Metabolomic approaches, often coupled with isotopic labeling, can be employed to trace the flow of metabolites through these pathways. By feeding organisms with labeled precursors (e.g., ¹³C-glucose) and analyzing the distribution of the label in downstream metabolites, including this compound and ascorbic acid, researchers can delineate the active metabolic routes.

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomics. These methods allow for the sensitive and specific detection and quantification of a wide range of metabolites from complex biological samples. For instance, GC-MS has been used for the qualitative and quantitative analysis of nanogram levels of 2-keto-L-gulonate in complex media.

The integration of metabolomic data with genomic and proteomic information can provide a comprehensive understanding of the regulation of the vitamin C biosynthesis pathway. This systems biology approach is instrumental in identifying bottlenecks in the pathway and informing metabolic engineering strategies to enhance the production of vitamin C and its precursors like this compound.

Metabolomics in the Context of Vitamin C Biosynthesis

| Metabolomic Approach | Application in Pathway Elucidation | Key Analytical Techniques |

|---|---|---|

| Isotopic Labeling | Tracing metabolic flux from precursors (e.g., glucose, mannose) to ascorbic acid via intermediates like this compound. | Mass Spectrometry (MS) |

| Metabolite Profiling | Identifying and quantifying key intermediates in the vitamin C pathway under different conditions to understand regulatory mechanisms. | LC-MS, GC-MS, NMR |

| Systems Biology Integration | Combining metabolomic data with genomic and proteomic data to build comprehensive models of the metabolic network. | Computational Modeling |

Structural Biology and Computational Modeling

Three-Dimensional Structure Determination of L-gulonolactone Oxidase and Interacting Proteins (e.g., X-ray Crystallography, Cryo-EM, NMR)

To date, no experimental three-dimensional structures of L-gulonolactone oxidase determined by X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy have been deposited in public databases. This is likely due to challenges in obtaining sufficient quantities of stable, folded protein, as GULO is a membrane-associated enzyme located in the endoplasmic reticulum. unipv.it

In the absence of experimental structures, computational modeling has been the primary method for elucidating the three-dimensional arrangement of GULO. mckendree.edud-nb.info Homology models have been generated using the known crystal structure of related flavoproteins, such as vanillyl-alcohol oxidase (VAO), as a template. unipv.itnih.gov Furthermore, with the advent of advanced artificial intelligence tools, highly accurate structure predictions have become available through platforms like AlphaFold. oup.com

These computational models reveal that GULO likely adopts a β-propeller fold and possesses key structural features consistent with other members of the aldonolactone oxidoreductase family. nih.govnih.gov The enzyme is understood to have two main domains: an N-terminal FAD-binding domain and a C-terminal catalytic domain. nih.govmdpi.com A conserved HWXK motif located in the C-terminus is believed to be crucial for the covalent attachment of the FAD cofactor and the formation of the active site. nih.govnih.gov Structural predictions of the mouse GULO protein show the FAD-binding domain and the HWAK motif are in close proximity, which may be essential for the covalent linkage to the FAD cofactor. d-nb.info

Comparative modeling of the non-functional human GULO pseudogene against the active mouse enzyme suggests that mutations have altered the active site's shape and polarity, potentially preventing substrate binding and catalysis. mckendree.edu

Table 1: Computationally Modeled Structures of L-gulonolactone Oxidase

| Organism | Database ID | Method | Key Features |

| Rattus norvegicus (Rat) | UniProt: P10867 | Homology Modeling | Contains N-terminal FAD-binding domain and C-terminal catalytic domain. mdpi.com |

| Mus musculus (Mouse) | NP_848862.1 | In silico prediction (I-TASSER) | HWAK motif exposed at the surface, adjacent to the catalytically important Glu-Arg pair. d-nb.info |

| Arabidopsis thaliana (GULLO7) | UniProt: Q9FM84 | AlphaFold | Lacks the N-terminal FAD-binding domain but retains the C-terminal catalytic domain. nih.gov |

| Homo sapiens (non-functional) | - | Homologous Modeling | Altered active site shape and polarity compared to the functional mouse enzyme. mckendree.edu |

This table is generated based on data from computational studies and protein database annotations.

Molecular Dynamics Simulations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of proteins and their interactions with ligands over time. In the context of L-gulonolactone oxidase, MD simulations have been employed to investigate the binding of potential modulators and to understand the structural dynamics of the enzyme.

One study utilized MD simulations to explore the interaction between a computationally modeled GULO protein and potential activating phytomolecules, such as hydroxytyrosol. researchgate.net These simulations, typically run for nanosecond timescales, provide insights into the stability of the protein-ligand complex, the specific amino acid residues involved in binding, and the conformational changes that may occur upon ligand association. researchgate.net Such studies are crucial for understanding how external molecules might influence the enzyme's catalytic activity. researchgate.net

MD simulations have also been used in broader contexts related to ascorbate (B8700270), such as studying the dynamics of the Nucleobase-Ascorbate Transporter (NAT) family. researchgate.net While not directly focused on GULO, these studies demonstrate the utility of MD in understanding the molecular mechanisms of proteins involved in vitamin C homeostasis.

Quantum Mechanical Calculations of Reaction Energetics and Transition States

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic details of chemical reactions, including the formation and breaking of bonds, reaction energetics, and the structure of transition states. ethz.ch

While specific QM studies on the catalytic mechanism of L-gulonolactone oxidase are not widely available in the literature, research on L-ascorbic acid and its derivatives provides a framework for how such calculations could be applied. acs.org QM methods have been used to study the structural properties and tautomerization of various forms of ascorbic acid. acs.org

For the GULO-catalyzed reaction, QM calculations could elucidate the mechanism of hydride transfer from L-gulono-1,4-lactone to the FAD cofactor and the subsequent reaction with molecular oxygen to form L-xylo-Hex-2-ulono-1,4-lactone and hydrogen peroxide. Such studies would involve calculating the energies of the reactants, products, and intermediates, as well as mapping the potential energy surface to identify the transition state structure. This information is fundamental to understanding the enzyme's catalytic efficiency and substrate specificity.

Computational Prediction of this compound Metabolic Fluxes and Networks

Computational modeling of metabolic networks allows for the prediction of metabolite concentrations and reaction rates (fluxes) under various conditions. These models are essential for understanding how the biosynthesis of L-ascorbic acid is regulated and integrated with other metabolic pathways.

Studies involving the metabolic engineering of E. coli to produce vitamin C directly from D-glucose have also highlighted the importance of metabolic flux. nih.gov These efforts underscore the need to balance the expression of pathway enzymes and manage the flux of precursors to maximize the production of the final product. nih.gov Computational models are invaluable in designing and optimizing such engineered pathways. maxapress.com By simulating the metabolic network, researchers can identify potential bottlenecks and predict the effects of genetic modifications before they are implemented in the lab. nih.govnih.gov

In Silico Screening for Modulators of L-Ascorbic Acid Biosynthesis Pathways

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules for compounds that are likely to bind to a specific biological target, such as an enzyme. This approach is particularly valuable for discovering potential inhibitors or activators of L-ascorbic acid biosynthesis by targeting L-gulonolactone oxidase.

A key example of this approach involved the in silico screening of phytomolecules to identify potential activators of GULO. researchgate.net The process typically involves these steps:

Homology Modeling: A three-dimensional model of the target protein (GULO) is constructed, as an experimental structure is unavailable. researchgate.net

Active Site Prediction: The putative binding site for ligands is identified on the modeled protein structure. researchgate.net

Molecular Docking: A library of compounds is computationally "docked" into the predicted active site. Docking algorithms score the binding poses of each compound based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net

Ranking and Selection: The compounds are ranked based on their docking scores, and the top-scoring candidates are selected for further experimental validation. researchgate.net

This methodology allows for the rapid and cost-effective screening of thousands of compounds, significantly narrowing down the number of candidates for laboratory testing.

Biotechnological Applications and Industrial Perspectives

Engineering Microbial Platforms for Enhanced L-Ascorbate Production

The conventional method for industrial Vitamin C production, the Reichstein process, involves multiple chemical steps and one fermentation step. Modern biotechnology aims to replace this with more cost-effective and environmentally friendly fermentation processes. nih.govresearchgate.net These can be broadly categorized into one-step and two-step fermentation strategies, both of which pivot on the generation of L-ascorbic acid's precursor.

In two-step fermentation, a key intermediate is 2-keto-L-gulonic acid (2-KLG), the open-chain form of L-xylo-Hex-2-ulono-1,4-lactone. slideshare.netmdpi.com This process often employs a symbiotic co-culture of microorganisms. For instance, Ketogulonicigenium vulgare is used to convert L-sorbose into 2-KLG. mdpi.comresearchgate.net However, K. vulgare exhibits slow growth and low productivity when cultured alone. To overcome this, it is often co-cultured with a companion strain, such as Bacillus megaterium or Bacillus endophyticus, which promotes the growth of K. vulgare and enhances the yield of 2-KLG. slideshare.netmdpi.comfrontiersin.org The 2-KLG is then chemically converted to L-ascorbic acid. mdpi.com

One-step fermentation aims to directly produce L-ascorbic acid from a simple sugar like D-glucose in a single microbial host. researchgate.net This requires extensive metabolic engineering, where entire biosynthetic pathways are introduced into a host organism that does not naturally produce Vitamin C, such as Saccharomyces cerevisiae or Escherichia coli. researchgate.netnih.govfrontiersin.org For example, researchers have successfully engineered E. coli by introducing ten genes from the Arabidopsis thaliana Vitamin C biosynthetic pathway, achieving direct production of L-ascorbic acid from D-glucose. researchgate.net In other work, Saccharomyces cerevisiae has been engineered to express enzymes from the plant or animal pathways. Overexpression of the endogenous D-arabinono-1,4-lactone oxidase, along with a plant-derived L-galactose dehydrogenase, enabled the yeast to produce significant amounts of L-ascorbic acid when supplied with the precursor L-galactose. nih.gov

| Microorganism(s) | Engineering Strategy | Substrate | Key Product | Reported Yield |

|---|---|---|---|---|

| Ketogulonicigenium vulgare & Bacillus endophyticus | Mixed co-culture fermentation | L-Sorbose | 2-keto-L-gulonic acid (2-KLG) | 73.70 g/L frontiersin.org |

| Saccharomyces cerevisiae | Overexpression of endogenous D-arabinono-1,4-lactone oxidase and A. thaliana L-galactose dehydrogenase | L-Galactose | L-Ascorbic Acid | ~100 mg/L nih.gov |

| Erwinia herbicola | Introduction of 2,5-diketo-D-gluconic acid reductase gene from Corynebacterium sp. | D-Glucose | 2-keto-L-gulonic acid (2-KLG) | Feasibility demonstrated researchgate.net |

| Escherichia coli | Introduction of 10 genes from A. thaliana Vitamin C pathway | D-Glucose | L-Ascorbic Acid | >1.53 mg/L researchgate.net |

Genetic Modification of Plant Systems for Increased L-Ascorbic Acid Content via L-gulonolactone Oxidase Expression

While plants are the primary dietary source of Vitamin C for humans, many staple crops contain relatively low levels. mdpi.com Genetic engineering offers a promising avenue to enhance the nutritional value of these plants. A significant strategy involves the introduction of a key enzyme from the animal L-ascorbic acid synthesis pathway, L-gulonolactone oxidase (GLOase), which is absent in plants. mdpi.comfrontiersin.org This enzyme catalyzes the final step in the animal pathway, the conversion of L-gulono-1,4-lactone to this compound, which then spontaneously becomes L-ascorbic acid. wikipedia.orgnih.govgenome.jp

The expression of the rat L-gulonolactone oxidase (GLOase) gene in various plant species has consistently resulted in elevated levels of L-ascorbic acid. This approach has been successfully demonstrated in a range of plants, including tomato, lettuce, tobacco, and the model plant Arabidopsis thaliana. researchgate.netresearchgate.netfrontiersin.org For instance, transgenic tomato plants overexpressing the rat GLOase gene showed a 1.5-fold increase in the L-ascorbic acid content of their fruits. researchgate.net Similarly, transforming lettuce and tobacco with the same gene led to a remarkable seven-fold increase in leaf ascorbic acid content. researchgate.net

Beyond enhancing nutritional value, the increased L-ascorbic acid content in these genetically modified plants has been linked to improved tolerance to various abiotic stresses, such as salt and oxidative stress. wikipedia.orgresearchgate.netjpmb-gabit.ir This suggests a dual benefit of this genetic modification strategy: improving crop quality and resilience.

| Plant Species | Tissue Analyzed | Fold Increase in AsA Content |

|---|---|---|

| Tomato (Lycopersicon esculentum) | Fruit | 1.5-fold researchgate.net |

| Lettuce (Lactuca sativa) | Leaf | 7-fold researchgate.net |

| Tobacco (Nicotiana tabacum) | Leaf | 7-fold researchgate.net |

| Arabidopsis thaliana | Leaf | 1.8 to 2.0-fold researchgate.net |

Development of Biocatalysts for Novel Conversions Involving this compound

The chemical reactivity of this compound and its open-chain form, 2-keto-L-gulonic acid (2-KLG), makes it a valuable substrate for biocatalytic conversions to produce other useful chemicals. Research has focused on identifying and developing enzymes that can act on this precursor to generate novel products.

One notable example is the biosynthesis of L-tartaric acid in grapevine (Vitis vinifera). In this plant, 2-KLG, derived from the degradation of L-ascorbic acid, is a key intermediate. An aldo-keto reductase has been identified that efficiently reduces 2-KLG to L-idonic acid, a crucial step in the pathway leading to L-tartaric acid. nih.gov This discovery opens up possibilities for using engineered biocatalysts for the production of tartaric acid, a valuable commodity in the food and wine industries.

Another innovative application involves the enzymatic decarboxylation of 2-KLG to produce L-xylose. A patent describes a method using a pyruvate (B1213749) decarboxylase (PDC) that can accept 2-KLG as a substrate, effectively removing a carboxyl group to yield L-xylose. google.com L-xylose is a precursor for the production of L-xylitol, a widely used sugar substitute. nih.govfrontiersin.org Furthermore, microorganisms like Escherichia coli and Aspergillus niger are known to possess reductases that can convert 2-KLG to L-idonic acid, and dehydrogenases that can transform it into 2,5-diketo-D-gluconic acid. nih.govfrontiersin.org These natural enzymatic activities provide a toolbox for developing novel biocatalytic processes.

Role as a Precursor in Chemoenzymatic Syntheses of Specialized Biochemicals

This compound, in its more stable 2-KLG form, is a cornerstone of modern chemoenzymatic processes for producing bulk and specialty chemicals. The most prominent example is the two-step fermentation process for Vitamin C, where 2-KLG is produced via microbial fermentation and then converted to L-ascorbic acid through a chemical lactonization step. mdpi.comfrontiersin.org

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Pathways and Alternative Precursors

The predominant industrial route to 2-KGA, the direct precursor to L-xylo-Hex-2-ulono-1,4-lactone, is a two-step fermentation process. mdpi.comencyclopedia.pub This process typically involves the conversion of D-sorbitol to L-sorbose by Gluconobacter oxydans, followed by the oxidation of L-sorbose to 2-KGA by a mixed culture of Ketogulonicigenium vulgare and a companion strain, such as Bacillus megaterium. mdpi.comencyclopedia.pub Research continues to explore the intricate symbiotic relationship in these co-cultures, where the companion strain provides essential growth factors that K. vulgare cannot synthesize itself. encyclopedia.pub

A significant area of future research lies in the discovery and engineering of novel metabolic pathways to streamline production. One promising approach is the development of one-step fermentation processes. This has been explored by creating genetically engineered microorganisms capable of converting D-glucose directly to 2-KGA. For instance, a new metabolic pathway was created in Erwinia herbicola by introducing a gene from a Corynebacterium species that encodes for an enzyme capable of stereoselectively reducing 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-KGA. foodchemistryjournal.com This engineered organism successfully produced 2-KGA directly from glucose. foodchemistryjournal.com Similarly, researchers are working on engineering E. coli for the direct production of Vitamin C from D-glucose by introducing the entire synthesis pathway from plants like Arabidopsis thaliana. nih.gov

The exploration of alternative precursors beyond the conventional L-sorbose is another critical research frontier. D-glucose is a highly attractive alternative due to its low cost and abundance. nih.gov The development of metabolic routes from substrates like levulinate, a renewable platform chemical, is also being investigated for the production of various hydroxyacids and lactones, showcasing the potential for diversifying the precursor pool for lactone synthesis. scbt.com

Development of Advanced Biosensors for In Situ Monitoring

Efficient industrial fermentation relies on the real-time monitoring and control of critical process parameters. acs.org While online monitoring of physical parameters like temperature, pH, and dissolved oxygen is standard, the in situ measurement of key metabolite concentrations, such as 2-KGA, remains a challenge. acs.orgmdpi.com Current methods often rely on offline analysis, which introduces time delays and prevents real-time process optimization. acs.org

The development of advanced biosensors offers a solution for continuous, in situ monitoring. Future research is focused on creating specific and sensitive biosensors for 2-KGA or this compound. Although biosensors for this specific lactone are not yet established, progress in biosensor technology for related molecules provides a clear roadmap. For example, electrochemical sensors have been developed for the on-line monitoring of Vitamin C in fruit juices, utilizing electrodes modified with materials like poly(3,4-ethylenedioxythiophene) (PEDOT) and gold nanoparticles to enhance sensitivity and stability. mdpi.com Similar principles could be adapted for 2-KGA detection.

Enzyme-based methods present another promising avenue. A high-throughput screening method was developed based on 2-KLG reductase, which measures the change in NADH fluorescence to determine 2-KGA concentration rapidly and precisely. nih.gov This enzyme-based approach has the potential to be integrated into a biosensor format for real-time monitoring. nih.gov Furthermore, the field is advancing with the integration of biosensors with the Internet of Things (IoT) for remote, continuous data tracking and quality control throughout the production chain. foodchemistryjournal.com The development of "soft sensors," which use data from easily measured variables (like off-gas composition) to estimate difficult-to-measure ones (like product concentration), is also an active area of research for bioprocess monitoring. mdpi.com

Systems Biology and Multi-omics Integration for Comprehensive Pathway Understanding

Understanding the complex biological system of 2-KGA production, particularly in mixed-culture fermentations, requires a holistic approach. Systems biology, integrating multi-omics data (genomics, proteomics, metabolomics), provides a powerful framework for deciphering the intricate interactions and regulatory networks at play.

An integrated, time-series proteomic and metabolomic analysis of the Ketogulonicigenium vulgare and Bacillus megaterium co-culture has provided significant insights. This research identified key metabolites and proteins that serve as biomarkers for different stages of the fermentation process. researchgate.net The study revealed that processes like the sporulation and subsequent cell lysis of B. megaterium might be crucial for providing necessary substrates, such as purines, for K. vulgare growth and enhancing 2-KGA production. researchgate.net Up-regulation of enzymes in the pentose (B10789219) phosphate (B84403) pathway and L-sorbose pathway in K. vulgare was observed to coincide with these events. researchgate.net

Future research will build on these findings, employing more comprehensive multi-omics approaches to create detailed metabolic models. These models can simulate the metabolic flux and identify rate-limiting steps and potential targets for genetic engineering to improve yield. For example, proteomic studies have already been used to analyze the effects of adding supplements like glutathione, which was found to up-regulate the expression of sorbose/sorbosone dehydrogenase, the key enzyme for 2-KGA production in K. vulgare. semanticscholar.org Similar analyses of evolved co-cultures have shown enhanced expression of proteins related to amino acid biosynthesis and transport, indicating a shift in the symbiotic relationship that boosts productivity. plos.org This deep, system-level understanding is essential for the rational design of more efficient microbial consortia and fermentation strategies. encyclopedia.pubresearchgate.net

Evolutionary and Comparative Biochemistry of Lactone Metabolizing Enzymes

The enzymes responsible for the biosynthesis of this compound and related compounds offer a rich field for evolutionary and comparative studies. Understanding the evolutionary history and structure-function relationships of these enzymes can guide protein engineering efforts to create more efficient or novel biocatalysts.

A key enzyme in the ascorbate (B8700270) biosynthesis pathway in most animals is L-gulonolactone oxidase (GULO). elifesciences.orgnih.gov Evolutionary studies have shown that the gene for GULO has been lost independently in several lineages, including primates (making them dependent on dietary Vitamin C). elifesciences.orgnih.govtaylorandfrancis.com Comparative genomics reveals that while the functional rat GULO gene has 12 exons, the nonfunctional human homolog retains only five, riddled with deletions and stop codons. nih.gov In contrast, photosynthetic eukaryotes like plants use a different terminal enzyme, L-galactonolactone dehydrogenase (GLDH), which appears to have functionally replaced GULO following the acquisition of plastids. elifesciences.org

In the bacterial pathways relevant to industrial 2-KGA production, the key enzymes are dehydrogenases. Phylogenetic analysis of sorbosone dehydrogenase (SNDH), which oxidizes L-sorbosone to 2-KGA, shows that its homologs are found only within the Proteobacteria phylum. nih.gov The enzymes from the Acetobacteraceae family, which includes many industrially relevant species, form a distinct cluster. nih.gov Comparative analyses of different L-sorbose dehydrogenase (SDH) enzymes using computational docking strategies have been used to predict their catalytic efficiency. oup.com Such in silico methods, when validated by fermentation experiments, provide an efficient strategy for screening and selecting superior enzymes for industrial strain development. oup.com Future research will likely involve more extensive phylogenetic analyses of these dehydrogenases to uncover their evolutionary origins and the molecular basis for their substrate specificities, paving the way for targeted enzyme engineering.

Application of Artificial Intelligence and Machine Learning in Pathway Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in metabolic engineering and biotechnology. These computational approaches can analyze large, complex datasets to identify patterns, predict outcomes, and optimize processes in ways that are beyond the scope of traditional methods. mdpi.comresearchgate.net

Looking forward, the application of ML is expanding to the prediction and reconstruction of entire metabolic pathways. mdpi.com Machine learning algorithms can be trained on existing metabolic databases to predict which pathways a given compound might be involved in, based on its molecular structure and other features. mdpi.com This is invaluable for identifying enzymes to create novel biosynthetic routes or for elucidating the function of uncharacterized genes. mdpi.com For instance, ML approaches can predict pathway dynamics from time-series multi-omics data, offering a way to create predictive models of metabolic behavior that can guide bioengineering efforts more effectively than classical kinetic models. mdpi.com By systematically integrating new data, these ML models continuously improve their predictive accuracy, accelerating the design-build-test-learn cycle in synthetic biology. mdpi.com

Q & A

Q. What are the established methodologies for synthesizing L-xylo-Hex-2-ulono-1,4-lactone in vitro?

this compound is synthesized via enzymatic oxidation of L-gulono-1,4-lactone using L-gulonolactone oxidase (GULO) . This reaction involves oxygen as a substrate and produces hydrogen peroxide as a byproduct . For experimental setups, recombinant GULO enzymes (e.g., from Arabidopsis thaliana) can be expressed in heterologous systems (e.g., E. coli) and purified via affinity chromatography. Reaction conditions (pH 7.4, 25°C) and cofactor requirements (e.g., FAD) must be optimized to maximize yield .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

- HPLC with UV/Vis detection : Use a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for separation, with detection at 245 nm due to lactone-specific absorbance .

- NMR spectroscopy : Characteristic signals include δ 4.5–5.0 ppm (anomeric protons) and δ 170–175 ppm (carbonyl carbons) in - and -NMR spectra, respectively .

- Enzymatic assays : Couple with ascorbate peroxidase to measure hydrogen peroxide generation during lactone oxidation .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

X-ray crystallography or circular dichroism (CD) spectroscopy are preferred for determining absolute configuration. For crystallography, co-crystallization with metal ions (e.g., Zn) enhances lattice stability . CD spectra exhibit distinct Cotton effects near 210 nm for the lactone ring, correlating with L-configuration .

Advanced Research Questions

Q. What role does this compound play in the uronic acid pathway and ascorbate biosynthesis?

this compound is a transient intermediate in the L-gulose pathway of vitamin C synthesis. It forms spontaneously from L-2-oxo-gulono-1,4-lactone during the GULO-catalyzed oxidation of L-gulono-1,4-lactone. Its rapid isomerization to L-ascorbate under physiological conditions limits direct detection in vivo, necessitating stopped-flow kinetics or isotopic labeling (-tracing) for study .

Q. How do enzyme-substrate interactions influence the kinetics of L-gulonolactone oxidase with this compound?

Kinetic studies using recombinant GULO enzymes reveal a low binding affinity () for this compound compared to its precursor, L-gulono-1,4-lactone (). Site-directed mutagenesis (e.g., His-466 in Arabidopsis GULO) disrupts catalytic efficiency, suggesting a conserved active-site mechanism .

Q. What experimental challenges arise when studying this compound’s instability in aqueous solutions?

The compound undergoes rapid non-enzymatic isomerization to ascorbate at neutral pH, complicating quantification. To mitigate this:

Q. How can genetic manipulation of GULO enzymes enhance ascorbate production in model organisms?